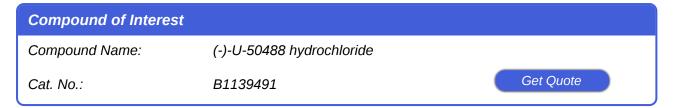


(-)-U-50488 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of a Selective Kappa Opioid Receptor Agonist

Abstract

(-)-U-50488 hydrochloride is a highly selective and potent agonist for the kappa opioid receptor (KOR), belonging to the arylacetamide class of compounds. As the more active stereoisomer of the racemic mixture U-50488, it has become an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the KOR system. This technical guide provides a comprehensive overview of (-)-U-50488 hydrochloride, including its physicochemical properties, detailed pharmacological profile, mechanism of action, and established experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Core Properties of (-)-U-50488 Hydrochloride

(-)-U-50488 hydrochloride, with the chemical name 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride, is a white to off-white solid. Its fundamental properties are summarized in the table below.



Property	Value	
Chemical Formula	C19H27Cl3N2O	
Molecular Weight	405.79 g/mol	
CAS Number	114528-79-9	
Appearance	White to off-white solid	
Solubility	Soluble in water (to 20 mM) and DMSO (to 100 mM)[1]	
Storage	Store at room temperature[1]. Stock solutions can be stored at -20°C for one month or -80°C for up to six months.	

Pharmacological Profile

(-)-U-50488 hydrochloride exhibits high affinity and selectivity for the kappa opioid receptor over the mu and delta opioid receptors. This selectivity is a key feature that makes it a valuable research tool.

Receptor Binding Affinities

The binding affinities (Ki) of (-)-U-50488 for the three main opioid receptor subtypes are presented below. These values, derived from radioligand binding assays, quantify the concentration of the compound required to occupy 50% of the receptors.

Receptor Subtype	Binding Affinity (Ki) (nM)	Reference(s)
Карра (к)	1.2 - 12	[2]
Mu (μ)	370 - 6100	[2][3]
Delta (δ)	> 500	[2]

Functional Activity



As a KOR agonist, **(-)-U-50488 hydrochloride** stimulates intracellular signaling pathways upon binding to the receptor. Its efficacy (the ability to produce a biological response) is often measured in functional assays such as GTPyS binding assays, which assess the initial step of G-protein activation.

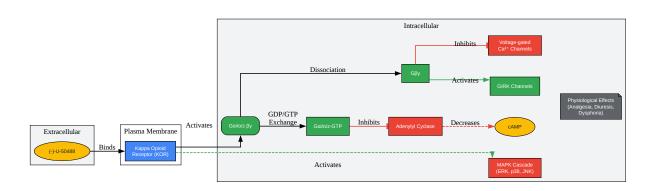
Assay Type	Receptor	Potency (EC50/IC50) (nM)	Efficacy (% of max response)	Reference(s)
GTPyS Binding	Карра	~10 - 100	Full agonist	[4]
Analgesia (in vivo)	Карра	ED ₅₀ ≈ 1-5 mg/kg (i.p.)	Potent analgesic	[5]
Diuresis (in vivo)	Карра	Effective at 3-10 mg/kg (i.p.)	Dose-dependent diuresis	[6][7]

Mechanism of Action and Signaling Pathways

(-)-U-50488 hydrochloride exerts its effects by activating kappa opioid receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the coupling to inhibitory G-proteins of the Gαi/o and Gαz families[8][9].

Upon agonist binding, the G-protein is activated, leading to the dissociation of the $G\alpha$ and $G\beta\gamma$ subunits. These subunits then modulate the activity of various downstream effector proteins, resulting in a cascade of intracellular events that ultimately produce the physiological effects of KOR activation.





Click to download full resolution via product page

Figure 1: KOR signaling pathway activated by (-)-U-50488.

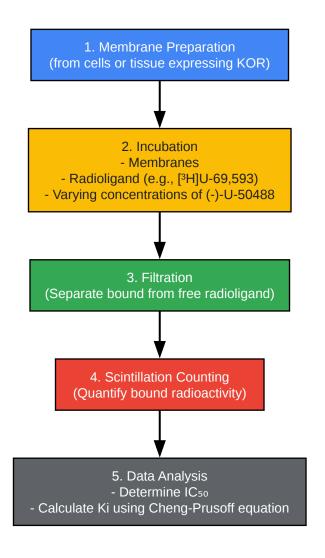
Experimental Protocols

The following are detailed methodologies for key experiments involving (-)-U-50488 hydrochloride.

In Vitro Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of **(-)-U-50488 hydrochloride** for the kappa opioid receptor.





Click to download full resolution via product page

Figure 2: Workflow for a radioligand binding assay.

Methodology:

- Membrane Preparation: Homogenize cells or tissues expressing the kappa opioid receptor in a suitable buffer and prepare a crude membrane fraction by differential centrifugation[10].
- Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]U-69,593 or [³H]diprenorphine) and a range of concentrations of unlabeled (-)-U-50488 hydrochloride. Include controls for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand)[11][12].
- Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove any unbound



radioactivity[10].

- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioligand using a scintillation counter[11].
- Data Analysis: Plot the percentage of specific binding against the concentration of (-)-U-50488 hydrochloride to determine the IC₅₀ value (the concentration that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[13].

In Vivo Assessment of Analgesia (Tail-Flick Test)

This protocol is used to evaluate the antinociceptive effects of (-)-U-50488 hydrochloride in rodents.

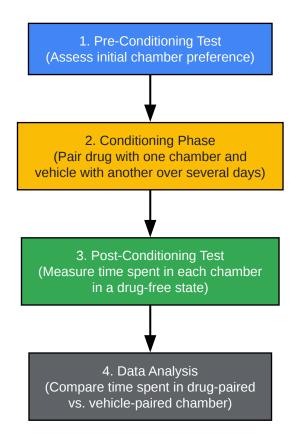
Methodology:

- Acclimatization: Acclimatize the animals (e.g., mice or rats) to the testing environment and the tail-flick apparatus.
- Baseline Measurement: Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time taken for the animal to withdraw its tail.
- Drug Administration: Administer (-)-U-50488 hydrochloride intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10 mg/kg). Include a vehicle control group.
- Post-Treatment Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 120 minutes), re-measure the tail-flick latency.
- Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency baseline latency) / (cutoff time baseline latency)] x 100. A cutoff time is used to prevent tissue damage. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the dose-dependent analgesic effects.



In Vivo Assessment of Conditioned Place Preference/Aversion

This protocol is used to assess the rewarding or aversive properties of **(-)-U-50488 hydrochloride**.



Click to download full resolution via product page

Figure 3: Workflow for a Conditioned Place Preference experiment.

Methodology:

- Apparatus: Use a three-chamber apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber[14].
- Pre-Conditioning (Day 1): Place the animal in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15-30 minutes). Record the time spent in each chamber to establish baseline preference[15].



- Conditioning (Days 2-5): On alternating days, administer (-)-U-50488 hydrochloride and confine the animal to one of the outer chambers. On the other days, administer vehicle and confine the animal to the opposite chamber. The pairing of the drug with a specific chamber should be counterbalanced across animals[16][17].
- Post-Conditioning (Day 6): In a drug-free state, place the animal in the central chamber and allow it to freely explore all three chambers. Record the time spent in each chamber[15].
- Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the
 post-conditioning and pre-conditioning tests. A significant increase in time indicates a
 conditioned place preference (reward), while a significant decrease indicates a conditioned
 place aversion[16].

Conclusion

(-)-U-50488 hydrochloride is a cornerstone pharmacological tool for the study of the kappa opioid receptor system. Its high selectivity and potent agonist activity have enabled significant advancements in our understanding of the roles of KOR in pain, mood, addiction, and other physiological processes. This technical guide has provided a detailed overview of its properties, pharmacology, and experimental applications, and is intended to facilitate its effective use in future research endeavors. Researchers should always adhere to appropriate safety and ethical guidelines when handling and using this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of a selective kappa agonist, U-50,488H PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory





- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Conditioned Place Preference Methods of Behavior Analysis in Neuroscience NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Conditioned Place Preference for Heroin Is Signaled by Increased Dopamine and Direct Pathway Activity and Decreased Indirect Pathway Activity in the Nucleus Accumbens PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(-)-U-50488 Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139491#what-is-u-50488-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com